
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is an organic compound characterized by the presence of a hydroxyl group, a pyridine ring, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where pyridine-4-carbaldehyde reacts with malonic acid in the presence of a base such as sodium hydroxide. The reaction is followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 2-oxo-3-pyridin-4-yl-acrylic acid.
Reduction: Formation of 2-hydroxy-3-pyridin-4-yl-propanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-pyridin-4-yl-propanoic acid: Similar structure but lacks the acrylic acid moiety.
2-Oxo-3-pyridin-4-yl-acrylic acid: Oxidized form of the compound.
4-Pyridinecarboxylic acid: Lacks the hydroxyl and acrylic acid groups.
Uniqueness
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is unique due to the presence of both a hydroxyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
(Z)-2-hydroxy-3-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-5,10H,(H,11,12)/b7-5- |
InChI 键 |
IUIRJKKKPDOJLU-ALCCZGGFSA-N |
手性 SMILES |
C1=CN=CC=C1/C=C(/C(=O)O)\O |
规范 SMILES |
C1=CN=CC=C1C=C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


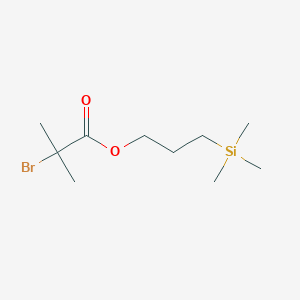
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)
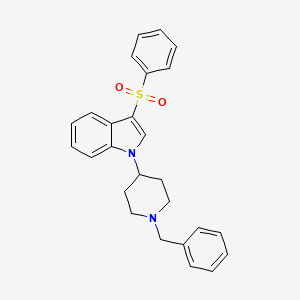
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
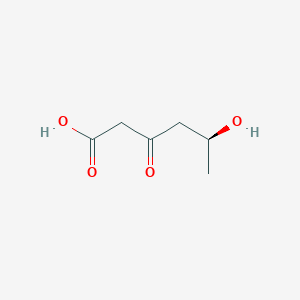
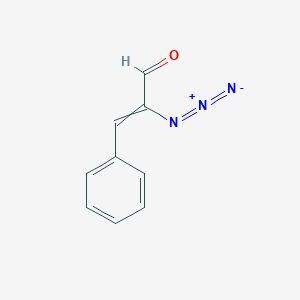
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)
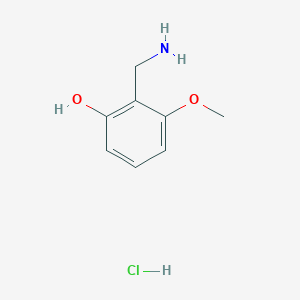

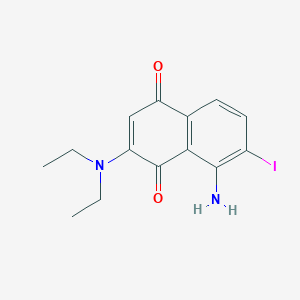
![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)
